

Amrubicin & Hepatic Impairment: Pharmacokinetics & Dosing

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amrubicin hydrochloride

CAS No.: 92395-36-3

Cat. No.: S548596

[Get Quote](#)

The table below summarizes the key findings from a 2016 pharmacokinetic study of amrubicin in lung cancer patients with impaired hepatic function [1].

Parameter / Recommendation	Patients with Impaired Hepatic Function (Arm I)	Patients with Normal Hepatic Function (Arm N)
Study Population	5 patients	10 patients
Dosing	Adjusted dose based on prior treatment and baseline liver function tests (Total Bilirubin, AST, ALT) [1]	
Terminal Half-Life (Amrubicin & Amrubicinol)	Slightly longer [1]	
Dose-Normalized AUC (for a 40 mg/m ² dose)	Slightly larger for both amrubicin and amrubicinol [1]	
Key Conclusion	Using an adjusted dose resulted in drug exposure (AUC) within the range of variation seen in patients with normal liver function [1]	

Detailed Experimental Protocol: PK Study in Hepatic Impairment

For researchers looking to replicate or understand the key study, here is a summary of its methodology [1].

- **Objective:** To compare the pharmacokinetics (PK) of amrubicin and its active metabolite, amrubicinol, and assess the safety of amrubicin in lung cancer patients with impaired hepatic function versus those with normal function.
- **Study Design:** A clinical study enrolling five patients with impaired hepatic function (Arm I) and ten with normal function (Arm N). All patients had small-cell or non-small-cell lung carcinoma.
- **Dosing:** Patients received **dose-adjusted amrubicin** based on their prior treatment history and baseline levels of total bilirubin, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) [1].
- **PK Analysis:**
 - **Sample Collection:** Blood samples were collected from patients at specified time points after amrubicin administration.
 - **Concentration Measurement:** The concentrations of amrubicin and amrubicinol in whole blood and plasma were determined using **liquid chromatography with tandem mass spectrometry (LC-MS/MS)**.
 - **Parameter Calculation:** Pharmacokinetic parameters, including area under the concentration-time curve (AUC) and terminal half-life, were estimated using **non-compartmental analysis**.

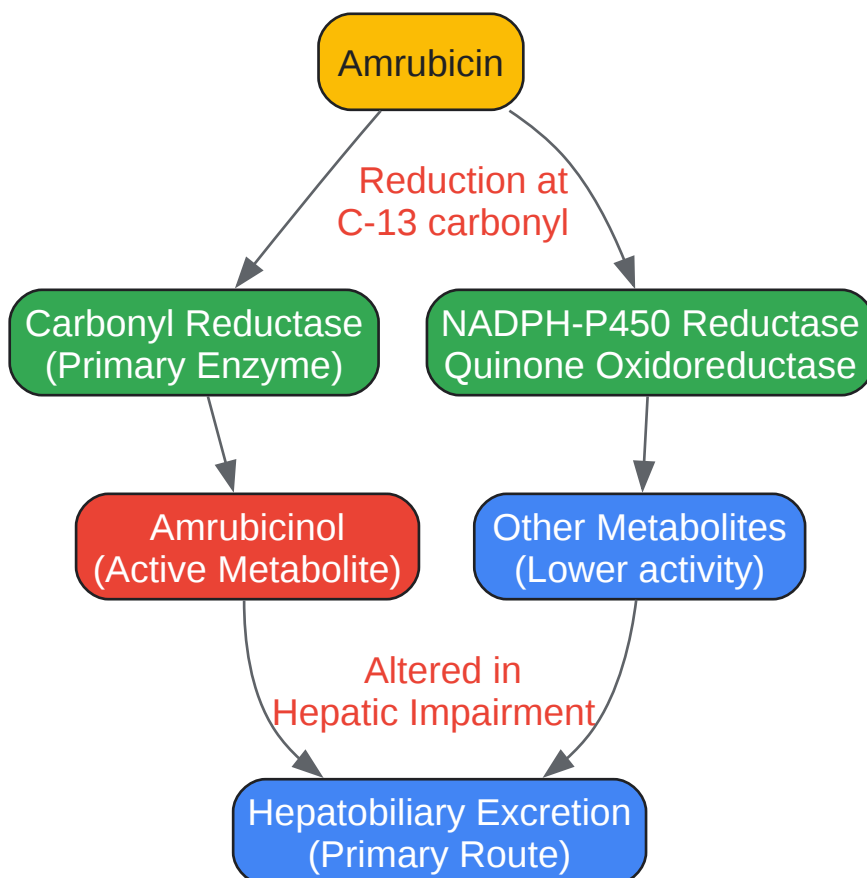
FAQ & Troubleshooting for Researchers

- **Q: What is the clinical relevance of studying amrubicin's PK in hepatic impairment?**
 - **A:** Many patients eligible for amrubicin treatment may have liver metastases or pre-existing conditions causing hepatic dysfunction. Since amrubicin is primarily eliminated via hepatobiliary excretion, impaired liver function can alter its PK, increasing the risk of severe toxicity (like neutropenia) or reducing efficacy [2]. Dose adjustment is critical for patient safety.
- **Q: Why is the metabolite amrubicinol a primary focus in PK/PD studies?**
 - **A:** Amrubicinol is the active metabolite of amrubicin and is known to be **20- to 220-fold more potent** in its antitumor activity than the parent drug [3]. Therefore, its exposure level (AUC) is a critical determinant of both efficacy and toxicity [4].

- **Q: Our research indicates a high rate of severe neutropenia with amrubicin. What are the contributing factors?**
 - **A:** Neutropenia is the dose-limiting toxicity for amrubicin. Key factors include [4]:
 - **PK Exposure:** Higher systemic exposure to amrubicinol (AUC_{0-72}) is correlated with increased severity of neutropenia.
 - **Patient Genetics:** A specific gene polymorphism (SLC28A3 SNP, rs7853758) has been identified as a covariate affecting the drug's pharmacodynamics and the risk of severe neutropenia.
 - **Patient Status:** A patient's performance status (PS) can also influence the PK of the metabolite and the mean maturation time of neutrophils.

Amrubicin Metabolism and Activation Pathway

The following diagram illustrates the metabolic pathway of amrubicin, which is crucial for understanding its activation and elimination in the context of hepatic function.



Click to download full resolution via product page

Critical Safety and Toxicity Profile

When conducting studies, especially in vulnerable populations, be aware of the following:

- **Myelosuppression:** The dose-limiting toxicity is **neutropenia and leukopenia**. Other common hematologic toxicities include thrombocytopenia and anemia [2] [3] [5].
- **Non-Hematologic Toxicity:** Common effects include mucositis, nausea, vomiting, and alopecia [2].
- **Hepatotoxicity:** Elevated bilirubin (hepatopathy) occurs less frequently but is a known risk [2].
- **Cardiotoxicity:** Although amrubicin appears to have a **lower potential for delayed cardiotoxicity** compared to older anthracyclines like doxorubicin in preclinical models, it remains a risk that requires monitoring [3].

Gaps in Current Evidence and Future Research

The available data has significant limitations that your research could help address:

- **Limited Specific Guidelines:** The most direct study used adjusted doses but did not establish a universal, quantitative formula for dose reduction based on Child-Pugh scores or specific bilirubin levels [1].
- **Small Sample Size:** The key PK study involved only 5 patients with hepatic impairment, making it difficult to draw firm conclusions for all patients [1].
- **Dated Evidence:** There is a lack of recent (post-2016) published studies focusing on this specific issue, indicating a clear gap in the current literature [1] [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetics of amrubicin in lung cancer patients with ... [okayama.elsevierpure.com]
2. Amrubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. Next-generation anthracycline for the management of small ... [pmc.ncbi.nlm.nih.gov]
4. Individual optimal dose of amrubicin to prevent severe ... [pmc.ncbi.nlm.nih.gov]
5. Amrubicin Appears Promising in Small-Cell Lung Cancer [cancernetwork.com]

To cite this document: Smolecule. [Amrubicin & Hepatic Impairment: Pharmacokinetics & Dosing]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548596#amrubicin-dose-modification-hepatic-impairment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com